2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a ligand for various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Quinazolinone Core Construction: The intermediate is then reacted with a suitable aldehyde or ketone to form the quinazolinone core. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Thiophene Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring, leading to different pharmacologically active compounds.
Substitution: The fluorophenyl and thiophene groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with unique pharmacological properties.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.
Biological Research: The compound is used as a ligand in receptor binding studies to understand its interaction with various biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethan-1-ol
- 4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C23H23FN4OS |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23FN4OS/c1-15-22-18(13-16(14-20(22)29)21-7-4-12-30-21)26-23(25-15)28-10-8-27(9-11-28)19-6-3-2-5-17(19)24/h2-7,12,16H,8-11,13-14H2,1H3 |
InChI Key |
LZIXUTOFXZSFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)C5=CC=CS5 |
Origin of Product |
United States |
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